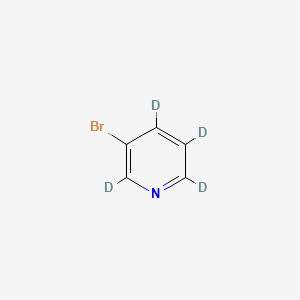

3-Bromopyridine-D4

Cat. No. B571381

M. Wt: 162.02 g/mol

InChI Key: NYPYPOZNGOXYSU-RHQRLBAQSA-N

Attention: For research use only. Not for human or veterinary use.

Procedure details

Stock solution: 0.01 mmol Pd and ligand were dissolved in 2 mL DME. 3-bromopyridine (0.482 mL, 5.00 mmol) was dissolved in DME (10 mL). To the solution was added the stock solution, and sodium tert-butoxide (0.673 g, 7.00 mmol). To the mixture was added a solution of pyridin-2-amine (0.565 g, 6.00 mmol) in DME (10 mL). The mixture was heated at 90 °C overnight. The mixture was filtered. The filtrate was concentrated, and the compound was purified by preparative HPLC on a XBridge C18 column (10 µm 250x50 ID mm) using a gradient of 0-50% acetonitrile in H2O/ACN/NH3 95/5/0.2 buffer over 15 minutes with a flow of 100 mL/min. The compounds were detected by UV at 254nm. To the fractions (ca. 60mL) were added 5 mL of HOAc. The product was freezing-dried to give the product N-(pyridin-3-yl)pyridin-2-amine (0.190 g, 22.20 %).

Quantity

4.86e-06 mol

Type

catalyst

Reaction Step Five

Yield

22.2%

Identifiers

|

CUSTOM

|

880

|

reaction index

|

NAME

|

1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination

|

reaction type

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.007 mol

|

|

Type

|

reagent

|

|

Smiles

|

CC(C)(C)[O-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0.01 L

|

|

Type

|

solvent

|

|

Smiles

|

COCCOC

|

Step Three

|

Name

|

|

|

Quantity

|

0.006 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=NC(=C1)N

|

Step Four

|

Name

|

|

|

Quantity

|

0.005 mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CN=C1)Br

|

Step Five

|

Name

|

|

|

Quantity

|

4.86e-06 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe]

|

|

Name

|

|

|

Quantity

|

4.86e-06 mol

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)O.CC(=O)O.[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

90 (± 10) °C

|

Other

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC=NC(=C1)NC2=CN=CC=C2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD | 22.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |